molecular formula C17H13ClN4O4 B2796971 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 891121-93-0

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2796971
CAS No.: 891121-93-0
M. Wt: 372.77
InChI Key: SKUJAUXQUOVCAS-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a heterocyclic benzamide derivative featuring a 1,3,4-oxadiazole core. Its structure comprises:

  • A 2-nitrobenzamide moiety with a chlorine substituent at the 5-position of the benzene ring.
  • A 1,3,4-oxadiazole ring substituted at the 5-position with a 2,5-dimethylphenyl group.

The nitro and chloro groups may enhance electron-withdrawing effects, influencing binding affinity to biological targets, such as microbial enzymes or inflammatory mediators.

Properties

IUPAC Name

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-9-3-4-10(2)12(7-9)16-20-21-17(26-16)19-15(23)13-8-11(18)5-6-14(13)22(24)25/h3-8H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUJAUXQUOVCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C15H14ClN3O3
Molecular Weight 321.74 g/mol
IUPAC Name 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
InChI Key TBA (to be added upon further research)

The compound features a nitro group, a chloro substituent, and an oxadiazole ring, which contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. A study focused on various oxadiazole analogs demonstrated that compounds similar to 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide showed significant cytotoxicity against several cancer cell lines:

  • Cell Lines Tested : MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), HCT-15 (colon cancer).
  • Results : The most active compounds showed growth inhibition percentages ranging from 15% to 62% across different cell lines .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. The oxadiazole moiety is believed to interact with DNA or RNA synthesis pathways or inhibit specific kinases involved in cell cycle regulation.

Other Biological Activities

In addition to anticancer effects, similar compounds have been evaluated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Certain analogs demonstrated reduced inflammation markers in vitro.
  • Tyrosinase Inhibition : Compounds structurally related to 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide have been reported to inhibit tyrosinase activity significantly, suggesting potential applications in skin whitening products .

Study 1: Anticancer Efficacy

A comprehensive screening of various oxadiazole derivatives was conducted by Jawed et al. (2014), where the most effective compounds were identified based on their ability to inhibit tumor growth in vitro. The study highlighted that modifications on the phenyl group significantly influenced the anticancer activity .

Study 2: Tyrosinase Inhibition

Another study explored the tyrosinase inhibitory activity of substituted oxadiazoles. The findings indicated that certain structural features enhance the inhibitory effects against tyrosinase, with implications for cosmetic applications .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 2-nitro and 5-chloro groups on the benzamide distinguish it from compounds with simpler halogenation (e.g., 4-chlorobenzamide in ). Nitro groups are associated with enhanced reactivity in enzyme inhibition, as seen in nitazoxanide derivatives .

Antimicrobial Activity

  • N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl Acetamides (e.g., 6f, 6o): Exhibited significant antimicrobial activity against bacterial and fungal strains, with compound 6f (4-fluorophenyl substituent) showing the highest potency .
  • Amino-Thiazole Hybrids (e.g., 7c–7f): Demonstrated moderate-to-strong antimicrobial activity, likely due to the thiazole moiety’s role in disrupting microbial cell membranes .

Anti-Inflammatory Activity

  • Bis-1,3,4-Oxadiazoles (e.g., 5-nitrovanillin derivatives): Reduced inflammation in preclinical models via COX-2 inhibition, attributed to the nitro group’s electron-withdrawing effects .

However, the absence of a sulfanyl or thiazole group may limit its antimicrobial efficacy compared to derivatives like 6f .

Physicochemical Properties

Property Title Compound 7f 6f
Melting Point (°C) Not reported 178 162–165
Solubility Likely low (nitro group) Moderate (sulfanyl group) Moderate (fluorophenyl)
Hydrogen Bonding Sites 2 (amide NH, nitro O) 3 (amide NH, thiazole NH₂, sulfanyl S) 2 (amide NH, sulfanyl S)

Notes:

  • The title compound’s nitro group may reduce solubility in aqueous media compared to sulfanyl-containing analogues .
  • Its planar benzamide-oxadiazole structure could enhance crystallinity, as seen in similar derivatives .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions. A common route starts with the condensation of 2-nitro-5-chlorobenzoic acid hydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux conditions . Key optimizations include:
  • Temperature : Maintaining 80–100°C to facilitate oxadiazole ring formation.
  • Solvent : Use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
    Table 1 : Yield optimization under varying conditions:
Dehydrating AgentTemperature (°C)SolventYield (%)Purity (%)
PCl₃80DMF6592
POCl₃100Toluene7895

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns protons and carbons in the benzamide (δ 7.8–8.2 ppm for nitro groups) and oxadiazole rings (δ 6.9–7.5 ppm for dimethylphenyl) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 413.3) .
  • X-ray Crystallography : Resolves the planar oxadiazole ring and nitro group orientation .

Q. What in vitro biological activities have been reported for this compound, and what experimental models are used to assess these activities?

  • Methodological Answer :
  • Anticancer Activity : Evaluated via MTT assays against human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 12–25 µM .
  • Antimicrobial Activity : Tested using broth microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .
  • Enzyme Inhibition : Studied via kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How do structural modifications at the benzamide or oxadiazol-2-yl group influence the compound’s biological activity and pharmacokinetic properties?

  • Methodological Answer :
  • Nitro Group Replacement : Substitution with methoxy groups reduces cytotoxicity but improves solubility .
  • Oxadiazole Ring Modifications : Adding electron-withdrawing groups (e.g., Cl) enhances enzyme-binding affinity, as shown in molecular docking studies .
    Table 2 : SAR of analogs (IC₅₀ in µM):
R₁ (Benzamide)R₂ (Oxadiazole)IC₅₀ (HeLa)LogP
2-NO₂2,5-dimethyl15.23.1
4-Cl2,5-dimethyl28.73.5
2-OCH₃2,5-dimethyl>502.8

Q. What are the proposed mechanisms of action for this compound’s anticancer activity, and how can molecular docking studies elucidate target interactions?

  • Methodological Answer :
  • Mechanism : Disruption of tubulin polymerization or inhibition of topoisomerase II, leading to apoptosis .
  • Docking Protocols :

Prepare protein structures (PDB: 1M17 for tubulin) using AutoDock Vina.

Simulate ligand binding to active sites (e.g., hydrophobic pockets near the oxadiazole ring).

Validate with binding energy calculations (ΔG < -8 kcal/mol indicates strong affinity) .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and incubation times (48–72 hours) .
  • Concentration Gradients : Test a wider range (0.1–100 µM) to account for threshold effects.
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize data .

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